molecular formula C13H15BrN2O2 B580782 Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate CAS No. 1305320-67-5

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Cat. No.: B580782
CAS No.: 1305320-67-5
M. Wt: 311.179
InChI Key: CUFCMTNSJUKKRT-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 6-methylindazole to introduce the bromine atom at the 5-position. This is followed by the protection of the indazole nitrogen with a tert-butyl ester group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and tert-butyl chloroformate for the esterification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. .

Scientific Research Applications

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom and the tert-butyl ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

    Tert-butyl 6-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 6-position, which may affect its biological activity.

    Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Contains an amino group at the 3-position, which can lead to different reactivity and applications.

    Tert-butyl 5-bromo-1H-indazole-1-carboxylate: Lacks the methyl group at the 6-position, making it less sterically hindered .

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Biological Activity

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group attached to the carboxylic acid moiety of an indazole ring, which is further substituted with bromine and a methyl group. The molecular formula is C12H14BrN3O2C_{12}H_{14}BrN_{3}O_{2} with a molecular weight of approximately 311.18 g/mol. The presence of the bromine atom and the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions and solubility properties.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that indazole derivatives, including this compound, may possess antimicrobial properties. The interaction with specific enzymes involved in microbial resistance is under investigation.
  • Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial for developing treatments for inflammatory diseases .
  • Anticancer Potential : Research indicates that indazole derivatives can inhibit various kinases and receptors implicated in cancer progression. This compound may serve as a lead compound for developing kinase inhibitors .

The mechanism of action involves binding to specific molecular targets such as kinases and receptors. The bromine atom and the tert-butyl ester group play significant roles in these interactions, influencing the compound's biological activity. Understanding these interactions is essential for elucidating its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against microbial strains
Anti-inflammatoryInhibition of IL-6 and TNF-α
AnticancerInhibition of kinases related to cancer

Case Study: Anti-inflammatory Activity

In a study evaluating various indazole derivatives, this compound was tested for its ability to inhibit IL-6 and TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone. Results indicated promising inhibitory effects, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of indazole derivatives found that specific structural modifications could enhance their inhibitory effects on cancer cell lines. This compound was noted for its selective inhibition against certain kinases involved in tumor growth, indicating its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

tert-butyl 5-bromo-6-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-5-11-9(6-10(8)14)7-15-16(11)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFCMTNSJUKKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719881
Record name tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305320-67-5
Record name tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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